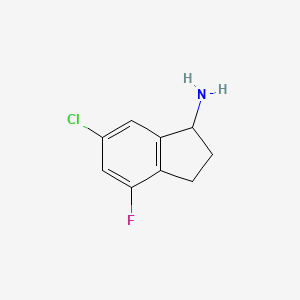
6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-amine est un composé organique appartenant à la classe des dérivés de l'indène. Ce composé est caractérisé par la présence d'atomes de chlore et de fluor liés au cycle indène, ce qui lui confère des propriétés chimiques uniques. Il est utilisé dans diverses applications de recherche scientifique en raison de sa structure et de sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-amine implique généralement les étapes suivantes :
Produit de départ : La synthèse commence avec la 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-one.
Réduction : Le groupe cétone de la 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-one est réduit en groupe amine à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Purification : Le produit obtenu est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne afin d'obtenir de la 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-amine pure.
Méthodes de production industrielle
Dans un environnement industriel, la production de 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-amine peut impliquer des processus de réduction à grande échelle utilisant des réacteurs à écoulement continu afin de garantir une qualité et un rendement constants. L'utilisation de systèmes de purification automatisés peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former des imines ou des nitriles correspondants.
Réduction : Une réduction supplémentaire peut conduire à la formation d'amines secondaires ou tertiaires.
Substitution : Les atomes de chlore et de fluor peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'imines ou de nitriles.
Réduction : Formation d'amines secondaires ou tertiaires.
Substitution : Formation de dérivés avec différents groupes fonctionnels remplaçant le chlore ou le fluor.
Applications de recherche scientifique
La 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-amine est utilisée dans divers domaines de recherche scientifique :
Chimie : Elle sert de brique pour la synthèse de molécules organiques plus complexes.
Biologie : Elle est utilisée dans l'étude des interactions enzymatiques et de la liaison aux récepteurs en raison de sa structure unique.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spéciaux possédant les propriétés souhaitées.
Mécanisme d'action
Le mécanisme par lequel la 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-amine exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. La présence d'atomes de chlore et de fluor améliore son affinité de liaison et sa spécificité envers ces cibles. Le composé peut moduler les voies biochimiques en inhibant ou en activant des enzymes spécifiques, ce qui conduit aux résultats biologiques souhaités.
Applications De Recherche Scientifique
6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism by which 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-chloro-2,3-dihydro-1H-indène-1-one
- 6-fluoro-2,3-dihydro-1H-indène-1-one
- 6-méthoxy-2,3-dihydro-1H-indène-1-one
Unicité
La 6-chloro-4-fluoro-2,3-dihydro-1H-indène-1-amine est unique en raison de la présence simultanée d'atomes de chlore et de fluor sur le cycle indène. Ce motif de substitution double confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C9H9ClFN |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 |
Clé InChI |
NKYILTKAAIUEOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=C(C=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)

![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)



![(5-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B11908684.png)



![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)



